The Discovery and Isolation of Desertomycin Compounds: A Technical Guide
The Discovery and Isolation of Desertomycin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Desertomycin (B81353) family of macrolide natural products represents a promising area of research for novel therapeutic agents. First reported in the mid-20th century, these complex polyketides, produced primarily by Streptomyces species, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties. Of particular note is the activity of some congeners against clinically significant pathogens such as Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Desertomycin compounds, with a focus on detailed experimental protocols and quantitative data analysis. It is intended to serve as a valuable resource for researchers engaged in natural product discovery and development.
Introduction
Desertomycins are a class of macrocyclic lactone antibiotics belonging to the polyketide family. The archetypal member, Desertomycin A, was first described in 1958. Since then, several other members of this family, including Desertomycins B, D, E, F, G, and H, have been identified from various terrestrial and marine actinomycetes.[1][2] Structurally, they are characterized by a large macrolactone ring, a polyol chain, and often a sugar moiety.[3][4] Their diverse biological activities have made them attractive candidates for further investigation in drug discovery programs.[5][6]
Producing Microorganisms
Desertomycin compounds are primarily produced by filamentous bacteria of the genus Streptomyces, which are well-known for their ability to synthesize a wide array of secondary metabolites.[7][8]
Table 1: Known Desertomycin-Producing Streptomyces Strains
| Desertomycin Compound(s) | Producing Strain | Source of Isolation |
| Desertomycin A | Streptomyces flavofungini | Soil |
| Desertomycin A | Streptomyces macronensis | Soil |
| Desertomycin G | Streptomyces althioticus MSM3 | Marine Macroalgae (Ulva sp.) |
| Desertomycin H | Streptomyces sp. PAP62 | Soil |
| Not Specified | Streptomyces spectabilis | Soil |
| Desertomycin B | Streptomyces nobilis JCM4274 | Not Specified |
Fermentation and Production
The production of Desertomycin compounds is typically achieved through submerged fermentation of the producing Streptomyces strain. The choice of fermentation medium and culture conditions are critical for obtaining high yields of the desired metabolites.
Recommended Fermentation Medium: R5A
R5A medium has been successfully used for the production of Desertomycin G from Streptomyces althioticus.[4]
Table 2: Composition of R5A Medium
| Component | Concentration (g/L) |
| Sucrose | 103 |
| K₂SO₄ | 0.25 |
| MgCl₂·6H₂O | 10.12 |
| Glucose | 10 |
| Difco Casamino Acids | 0.1 |
| Difco Yeast Extract | 5 |
| TES Buffer | 5.73 |
| Trace Element Solution | 2 mL |
| Post-Autoclave Additions | |
| KH₂PO₄ (0.5% w/v) | 10 mL |
| CaCl₂·2H₂O (5M) | 4 mL |
| L-proline (20% w/v) | 15 mL |
| NaOH (1N) | 7 mL |
| Agar (for solid medium) | 22 |
| Final Volume | 1000 mL |
Reference for R5A medium composition.[9]
Fermentation Protocol
-
Inoculum Preparation: Inoculate a suitable seed medium with spores or a vegetative mycelial suspension of the Streptomyces strain. Incubate at 28-30°C with shaking (e.g., 250 rpm) for 2-3 days.
-
Production Culture: Transfer the seed culture to a production medium, such as R5A liquid medium. A typical inoculation volume is 5-10% (v/v).
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 250 rpm) for 6-10 days.[4] Monitor the production of the target Desertomycin compound periodically using analytical techniques such as HPLC.
Isolation and Purification
The isolation and purification of Desertomycin compounds from the fermentation broth typically involve a multi-step process combining extraction and chromatography.
General Extraction and Purification Workflow
The following diagram illustrates a general workflow for the isolation and purification of Desertomycin compounds.
Caption: A generalized workflow for the isolation of Desertomycin compounds.
Detailed Protocol for Desertomycin G Isolation
This protocol is based on the reported method for the isolation of Desertomycin G from Streptomyces althioticus MSM3.[1][4]
-
Harvesting: At the end of the fermentation, centrifuge the culture broth to separate the supernatant from the mycelial biomass.
-
Solid-Phase Extraction (SPE):
-
Filter the supernatant and apply it to a C18 solid-phase extraction cartridge (e.g., Sep-Pak Vac C18, 10 g).
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the retained compounds with a gradient of methanol (B129727) in water. A linear gradient from 0% to 100% methanol over 60 minutes at a flow rate of 10 mL/min can be effective.[1]
-
Collect fractions and analyze them by UPLC-MS or HPLC to identify those containing Desertomycin G.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing Desertomycin G and concentrate them under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the compound using semi-preparative reversed-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.05% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: Monitor the elution profile using a UV detector, typically in the range of 210-230 nm.
-
Collect the peak corresponding to Desertomycin G and verify its purity by analytical HPLC and mass spectrometry.
-
Structure Elucidation and Physicochemical Properties
The structures of Desertomycin compounds are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Physicochemical Properties and Spectroscopic Data for Selected Desertomycins
| Property | Desertomycin A | Desertomycin G | Desertomycin H |
| Molecular Formula | C₆₁H₁₀₉NO₂₁[3] | C₆₂H₁₀₉NO₂₁[4] | C₆₃H₁₁₁NO₂₂[3] |
| Molecular Weight | 1192.5 | 1203.75 | 1234.78 |
| Appearance | White amorphous solid[3] | White solid | Not specified |
| HR-ESI-MS ([M+H]⁺) | m/z 1192.7584[3] | m/z 1204.7609[4] | Not specified |
| HR-ESI-MS ([M+Na]⁺) | Not specified | Not specified | m/z 1256.7504[3] |
| Key ¹H NMR Signals (CD₃OD) | δ 5.30–6.80 (olefinic), 3.40–5.10 (oxymethines), 4.83 (anomeric)[3] | δ 7.20, 6.47, 6.23, 5.63, 5.48, 5.49 (olefinic)[10] | Similar to Desertomycin A with additional acetamide (B32628) signals (δH 1.92)[3] |
| Key ¹³C NMR Signals (CD₃OD) | Not specified in detail | See Table 4 | Similar to Desertomycin A with additional acetamide signals (δC 22.6, 173.2)[3] |
Table 4: ¹H and ¹³C NMR Data for Desertomycin G in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 169.8 | - |
| 2 | 126.4 | - |
| 3 | 140.8 | 7.20 (br d, 11.1) |
| 4 | 126.9 | 6.47 (dd, 14.4, 11.4) |
| 5 | 148.9 | 6.23 (dd, 15.5) |
| ... | ... | ... |
| 46 | 40.8 | 2.93 (m) |
| 1' | 97.7 | 4.86 (m) |
| 2' | 69.4 | 4.03 (m) |
| 3' | 72.3 | 3.77 (m) |
| 4' | 72.7 | 3.75 (m) |
| 5' | 75.1 | 3.82 (m) |
| 6' | 68.8 | 3.63 (dd, 9.2) |
Abridged data from Pérez-Victoria et al. (2019).[10]
Biosynthesis of Desertomycins
Desertomycins are polyketides, synthesized by Type I Polyketide Synthases (PKSs).[11] These are large, modular enzymes that function as an assembly line to construct the complex carbon skeleton of the macrolide from simple carboxylic acid precursors. The recent identification and cloning of a 127-kb biosynthetic gene cluster (BGC) for Desertomycin from Streptomyces nobilis JCM4274 has provided significant insight into its biosynthesis.[1][5]
General Scheme for Type I PKS Biosynthesis
Caption: A simplified diagram of a Type I PKS assembly line.
Identification and Expression of the Desertomycin Biosynthetic Gene Cluster
The identification of the Desertomycin BGC involved genome mining of a microbial database, followed by cloning and heterologous expression.
Caption: Workflow for the heterologous expression of the Desertomycin BGC.
Biological Activity
Desertomycin compounds exhibit a range of biological activities, with potential applications as antibacterial, antifungal, and anticancer agents.
Table 5: Reported Biological Activities of Desertomycin Compounds
| Compound | Activity Type | Target Organisms/Cell Lines | Reported MIC/EC₅₀ |
| Desertomycin A | Antibacterial | Gram-positive and Gram-negative bacteria | MIC values vary |
| Antifungal | Yeasts and fungi | MIC values vary | |
| Desertomycin G | Antibacterial | Mycobacterium tuberculosis | MIC: 16 µg/mL[12] |
| Staphylococcus aureus, Streptococcus pneumoniae | MICs: 2-8 µg/mL[4] | ||
| Cytotoxic | Human breast adenocarcinoma (MCF-7) | Affects viability[6] | |
| Human colon carcinoma (DLD-1) | Affects viability[6] | ||
| Desertomycin 44-1 & 44-2 | Antibacterial | Mycobacterium tuberculosis | EC₅₀: 25-50 µg/mL[13] |
Conclusion
The Desertomycins are a structurally diverse and biologically active family of macrolides with significant therapeutic potential. This guide has provided a comprehensive overview of the key technical aspects related to their discovery and isolation, from the producing organisms to the detailed methodologies for their production, purification, and characterization. The recent advances in the understanding of their biosynthesis, through the identification of the complete gene cluster, open up new avenues for the generation of novel analogues through genetic engineering and synthetic biology approaches. Further research into the mechanism of action and preclinical development of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type I Polyketide Synthases That Require Discrete Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. R5 - ActinoBase [actinobase.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marine Drugs | Free Full-Text | Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 13. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
